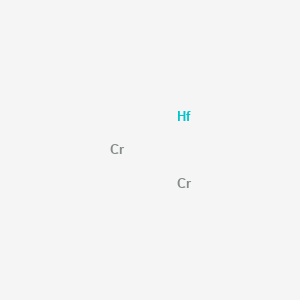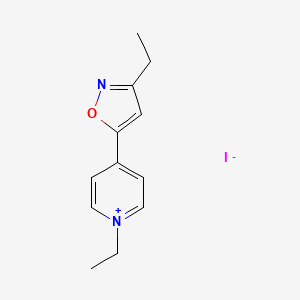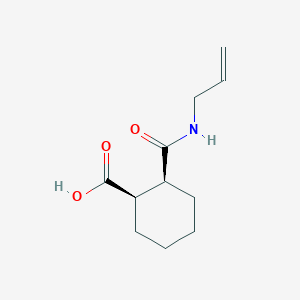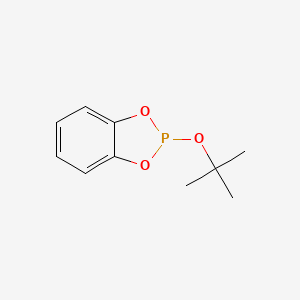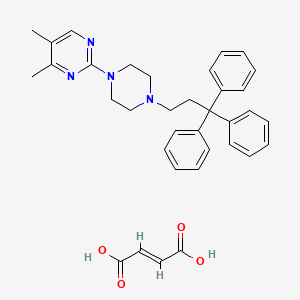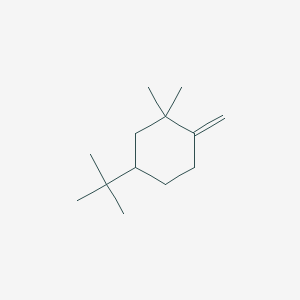
5-tert-Butyl-1,1-dimethyl-2-methylidenecyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-Butyl-1,1-dimethyl-2-methylidenecyclohexane: is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group, two methyl groups, and a methylene group. This compound is notable for its unique structural features, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-1,1-dimethyl-2-methylidenecyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and process optimization techniques ensures the consistent production of high-purity this compound.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. The oxidation of the methylene group can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of the methylene group.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group, where reagents like sodium hydride or organolithium compounds can be used to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Sodium hydride, organolithium compounds, anhydrous solvents, low temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted cyclohexane derivatives.
科学的研究の応用
Chemistry: In chemistry, 5-tert-Butyl-1,1-dimethyl-2-methylidenecyclohexane is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: While specific biological applications are limited, derivatives of this compound may be explored for their potential biological activity. Research into its interactions with biological systems could uncover new therapeutic uses.
Medicine: In medicinal chemistry, this compound can serve as a building block for the synthesis of drug candidates. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties to new therapeutic agents.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
作用機序
The mechanism of action of 5-tert-Butyl-1,1-dimethyl-2-methylidenecyclohexane is primarily determined by its chemical reactivity. The presence of the methylene group allows for electrophilic addition reactions, where the compound can act as a nucleophile. The tert-butyl and methyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in various chemical reactions.
類似化合物との比較
1-tert-Butyl-3,5-dimethylbenzene: Shares the tert-butyl and dimethyl substitution pattern but differs in the aromatic ring structure.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains tert-butyl groups and a dimethylaminomethyl group, used as an antioxidant.
5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol: Features tert-butyl groups and a biphenyl structure, used as a ligand in catalysis.
Uniqueness: 5-tert-Butyl-1,1-dimethyl-2-methylidenecyclohexane is unique due to its combination of a cyclohexane ring with a methylene group, which imparts distinct reactivity compared to its aromatic counterparts. The steric effects of the tert-butyl and methyl groups further differentiate its chemical behavior from similar compounds.
特性
CAS番号 |
23014-52-0 |
|---|---|
分子式 |
C13H24 |
分子量 |
180.33 g/mol |
IUPAC名 |
5-tert-butyl-1,1-dimethyl-2-methylidenecyclohexane |
InChI |
InChI=1S/C13H24/c1-10-7-8-11(12(2,3)4)9-13(10,5)6/h11H,1,7-9H2,2-6H3 |
InChIキー |
QJGFQPOZVSERTP-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CCC1=C)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Naphtho[2,1-b]pyran, 2,3-dihydro-3,3-dimethyl-](/img/structure/B14717727.png)


![4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14717742.png)


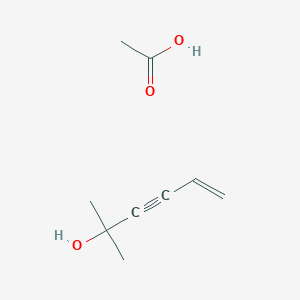
![Dibutyl[bis(tert-butylsulfanyl)]stannane](/img/structure/B14717764.png)
